molecular formula C10H12O4S B1371506 3-(Isopropylsulfonyl)benzoic acid CAS No. 20884-64-4

3-(Isopropylsulfonyl)benzoic acid

Cat. No. B1371506
CAS RN: 20884-64-4
M. Wt: 228.27 g/mol
InChI Key: XFZWBJNMCIHLLI-UHFFFAOYSA-N
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Description

3-(Isopropylsulfonyl)benzoic acid is an organic compound with the molecular formula C10H12O4S and a molecular weight of 228.27 . It is used in various chemical reactions .


Synthesis Analysis

The synthesis of 3-(Isopropylsulfonyl)benzoic acid involves several steps. One method involves the reaction with sodium hydroxide and potassium permanganate at 90°C for 6 hours . Another method involves the reaction with thionyl chloride in tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of 3-(Isopropylsulfonyl)benzoic acid consists of a benzoic acid core with an isopropylsulfonyl group attached to the third carbon of the benzene ring .


Chemical Reactions Analysis

3-(Isopropylsulfonyl)benzoic acid can undergo various chemical reactions. For instance, it can react with sodium hydroxide and potassium permanganate in water at 90°C for 6 hours . It can also react with thionyl chloride in tetrahydrofuran .


Physical And Chemical Properties Analysis

3-(Isopropylsulfonyl)benzoic acid is a white solid . It has a molecular weight of 228.27 . More detailed physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

Corrosion Inhibition

  • Field : Materials Science
  • Application : Benzoic acid derivatives are used as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
  • Method : The inhibition efficiency of benzoic acid and its derivatives was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
  • Results : The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration. The order of inhibition efficiency was 3,4-dihydroxybenzoic acid > para-hydroxybenzoic acid > benzoic acid .

Dietary Supplementation

  • Field : Animal Science and Biotechnology
  • Application : Benzoic acid and essential oils (BAO) are used to mitigate intestinal impairment during the weaning process in piglets .
  • Method : Piglets were pre-supplemented with BAO for 14 days, followed by a challenge with LPS or saline to collect blood and intestinal samples .
  • Results : BAO supplementation led to significant improvements in piglets’ final weight, average daily gain, and feed intake/body gain ratio. It also positively influenced the composition of intestinal microbiota, mitigated oxidative disturbances and inflammatory responses induced by acute LPS challenge .

Corrosion Inhibitors

  • Field : Materials Science
  • Application : Benzoic acid derivatives are used as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
  • Method : The inhibition efficiency of benzoic acid and its derivatives was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
  • Results : The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .

Double Decarboxylative Coupling Reactions

  • Field : Organic Chemistry
  • Application : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
  • Method : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
  • Results : This method can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

Synthesis of Covalent Organic Frameworks (COFs)

  • Field : Materials Chemistry
  • Application : Benzoic acid derivatives are used in the synthesis of covalent organic frameworks (COFs), a new class of porous materials .
  • Method : The COFs are synthesized through a condensation reaction of benzoic acid derivatives .
  • Results : The resulting COFs are colloidally stable, as confirmed by Fourier-transform infrared spectroscopy (FTIR) and powder X-ray diffraction (PXRD) .

Corrosion Inhibitors

  • Field : Materials Science
  • Application : Benzoic acid derivatives are used as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
  • Method : The inhibition efficiency of benzoic acid and its derivatives was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
  • Results : The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .

Double Decarboxylative Coupling Reactions

  • Field : Organic Chemistry
  • Application : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
  • Method : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
  • Results : This method can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

Synthesis of Covalent Organic Frameworks (COFs)

  • Field : Materials Chemistry
  • Application : Benzoic acid derivatives are used in the synthesis of covalent organic frameworks (COFs), a new class of porous materials .
  • Method : The COFs are synthesized through a condensation reaction of benzoic acid derivatives .
  • Results : The resulting COFs are colloidally stable, as confirmed by Fourier-transform infrared spectroscopy (FTIR) and powder X-ray diffraction (PXRD) .

properties

IUPAC Name

3-propan-2-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-7(2)15(13,14)9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZWBJNMCIHLLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Isopropylsulfonyl)benzoic acid

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